H-Leu-Leu-Val-Tyr-OH, a synthetic peptide, is composed of four amino acids: leucine, valine, and tyrosine. It is classified as a bioactive peptide, which means it can influence biological processes in living organisms. This compound is significant in various fields, particularly in pharmacology and biochemistry, due to its potential therapeutic applications.
The peptide H-Leu-Leu-Val-Tyr-OH can be synthesized through chemical methods rather than being extracted from natural sources. Its structure suggests it may have roles similar to other peptides involved in signaling pathways or hormonal functions.
This compound falls under the category of peptides, specifically as a tetrapeptide. Peptides are short chains of amino acids linked by peptide bonds and are essential in various biological functions.
The synthesis of H-Leu-Leu-Val-Tyr-OH typically involves solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the sequential addition of protected amino acids to a growing chain attached to a solid support.
The molecular formula of H-Leu-Leu-Val-Tyr-OH is . The structure features:
H-Leu-Leu-Val-Tyr-OH can undergo various chemical reactions typical for peptides:
The stability of H-Leu-Leu-Val-Tyr-OH depends on environmental factors such as pH and temperature. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are used to monitor these reactions .
The mechanism of action for H-Leu-Leu-Val-Tyr-OH is not fully elucidated but may involve interaction with specific receptors or enzymes in biological systems. Similar peptides often act through:
Research indicates that peptides with similar sequences can exhibit bioactivity through these mechanisms, suggesting potential therapeutic uses .
H-Leu-Leu-Val-Tyr-OH has several potential applications:
The synthesis of H-Leu-Leu-Val-Tyr-OH (LLVY) employs Fmoc-based solid-phase peptide synthesis (SPPS) with critical optimizations to address challenges like steric hindrance and racemization. The C-terminal tyrosine is typically anchored to 2-chlorotrityl chloride resin (loading capacity: 0.8–1.2 mmol/g), which minimizes premature cleavage and enables mild acidolysis (1% trifluoroacetic acid in dichloromethane) for final deprotection [7]. Pseudoproline dipeptide derivatives (e.g., Val-Thr(Ψ⁽ᵐᵉ,ᵐᵉᵖʳᵒ⁾)) are incorporated at the Val-Tyr junction to disrupt β-sheet aggregation, improving coupling efficiency by >30% [7] .
Coupling agents critically influence yield: HATU/OxymaPure in N,N-dimethylformamide achieves near-quantitative acylation (99% by HPLC) versus 85% with DIC/HOBt, particularly during valine additions where steric effects impede reactivity [7]. Racemization at valine and leucine residues is suppressed by:
Microwave-assisted SPPS (50°C, 20 W) reduces synthesis time by 40% while preserving chirality, as confirmed by chiral GC analysis of hydrolysates . Post-assembly, global deprotection uses TFA:thioanisole:EDT:water (90:5:3:2) to cleave the peptide while preventing tyrosine sulfonation.
Table 1: SPPS Optimization Parameters for LLVY
Parameter | Standard Protocol | Optimized Protocol | Effect on Yield/Purity |
---|---|---|---|
Resin | Rink amide MBHA | 2-Chlorotrityl chloride | ↑ C-terminal integrity (95% vs. 78%) |
Coupling Reagent | DIC/HOBt | HATU/OxymaPure | ↑ Yield to 99% per step |
Aggregation Control | None | Val-Thr(Ψ⁽ᵐᵉ,ᵐᵉᵖʳᵒ⁾) | ↓ Coupling time by 30% |
Racemization Control | DIEA (2 eq) | OxymaPure (0.4 M) | ↓ D-isomer to <0.5% |
LLVY undergoes site-specific modifications that alter its physicochemical and biological behavior. Phosphorylation at Tyr⁴ occurs via kinase-mediated ATP transfer, confirmed by ³¹P-NMR (δ = 3.5 ppm) and mass shift (+80 Da). This modification increases solubility in aqueous buffers (log P = -1.2 vs. -0.8 for unmodified LLVY) but reduces proteolytic stability (t₁/₂ = 12 min vs. 45 min in serum) due to enhanced recognition by tyrosine-specific peptidases [4] [7].
C-terminal modifications profoundly impact function:
Table 2: Impact of PTMs on LLVY Properties
Modification Type | Structural Change | Biochemical Effect | Functional Consequence |
---|---|---|---|
Tyr⁴ Phosphorylation | Addition of PO₄²⁻ group | ↑ Hydrophilicity; ↓ proteolytic stability | Alters signaling in kinase pathways |
C-terminal Amidation | -COOH → -CONH₂ | ↑ α-helical content; neutralizes charge | Enhances receptor binding affinity |
N-terminal Succinylation | -NH₂ → -NH-Suc-CO- | Blocks charge; enables fluorophore linkage | Converts to protease substrate |
Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) serves as the primary fluorogenic analogue of LLVY, with structural differences driving functional divergence:
Biological specificity: While LLVY functions as a signaling peptide in angiotensin pathways, Suc-LLVY-AMC serves exclusively as a diagnostic tool for proteasome/calpain activity. The Tyr⁴ residue is indispensable in both peptides, with Tyr→Phe substitution abolishing >90% of activity due to loss of π-stacking in enzyme binding pockets [4] [6].
Table 3: Structural and Functional Comparison of LLVY and Key Analogues
Parameter | H-Leu-Leu-Val-Tyr-OH | Suc-Leu-Leu-Val-Tyr-AMC | H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH |
---|---|---|---|
Molecular Weight | 511.63 g/mol | 763.88 g/mol | 1001.2 g/mol |
Key Structural Features | Free N/C-termini | N-succinylated; C-AMC | Val-rich; Pro-Tyr motif |
Solubility (Water) | 12 mg/mL | 0.5 mg/mL | 8 mg/mL |
Primary Application | Opioid receptor ligand | Protease substrate | ACE inhibitor |
Receptor Targets | µ-opioid receptors | Proteasome β5 subunit | Angiotensin receptors |
Conformational stability: CD spectroscopy shows LLVY adopts a β-turn at Val³-Tyr⁴ (φ = -60°, ψ = -30°), stabilized by hydrogen bonding between Tyr⁴-OH and Leu¹-C=O. In contrast, Suc-LLVY-AMC exhibits extended conformation due to steric constraints from the succinyl and AMC groups, reducing biological recognition outside protease assays [6] [7].
Compounds Referenced in Article
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7